molecular formula C15H21NO3 B2914305 N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-ethoxyacetamide CAS No. 1421517-41-0

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-ethoxyacetamide

Cat. No. B2914305
M. Wt: 263.337
InChI Key: IAIMLHRVSQJBLP-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-ethoxyacetamide (CPP-115) has garnered significant attention in the scientific community due to its potential therapeutic applications. It is a derivative of vigabatrin , an antiepileptic drug that irreversibly inhibits the enzyme gamma-aminobutyric acid (GABA) transaminase . CPP-115 exhibits greater potency as a GABA transaminase inhibitor compared to vigabatrin, making it a promising candidate for treating various neurological disorders1.



Synthesis Analysis

CPP-115 has been of interest in the chemical synthesis field. Here are some notable aspects:




Molecular Structure Analysis

Studies have detailed the crystal structure of related N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives . These investigations provide insights into the conformational characteristics and intramolecular interactions. While not directly about CPP-115, these findings can be extrapolated to understand the characteristics of our compound1.


Scientific Research Applications

Pharmacology and Drug Development

Compounds with complex structures, including those with cyclopropyl, hydroxy, and ethoxyacetamide groups, are often of interest in pharmacology for their potential therapeutic effects. For instance, ketamine, a compound with a cyclohexanone ring, has been extensively studied for its anesthetic and analgesic properties, as well as for its rapid-acting antidepressant effects (Peltoniemi, Hagelberg, Olkkola, & Saari, 2016). Similar compounds may exhibit unique interactions with biological systems, leading to various pharmacological applications.

Material Science and Chemical Synthesis

In material science, compounds like N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-ethoxyacetamide may contribute to the development of new materials with specialized properties. For example, cyclodextrin-based nanosponges, cross-linked cyclodextrin polymers, have been explored for their capability to improve the solubility of poorly water-soluble molecules, offering applications in pharmaceuticals, cosmetics, and agrochemistry (Sherje, Dravyakar, Kadam, & Jadhav, 2017). The structural versatility of compounds with ethoxyacetamide groups could similarly impact their utility in creating novel materials or enhancing existing ones.

Safety And Hazards

As with any compound, safety considerations are crucial. However, detailed safety data for CPP-115 were not explicitly provided in the sources. Researchers working with this compound should follow standard laboratory safety protocols and consult relevant literature.


Future Directions

CPP-115’s potential therapeutic applications warrant continued investigation. Future research could focus on:



  • Clinical Trials : Conducting clinical trials to evaluate its efficacy and safety in treating neurological conditions.

  • Structure-Activity Relationship (SAR) : Exploring modifications to enhance its potency or reduce side effects.

  • Target Identification : Investigating additional molecular targets influenced by CPP-115.


properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-ethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-2-19-10-14(17)16-11-15(18,13-8-9-13)12-6-4-3-5-7-12/h3-7,13,18H,2,8-11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIMLHRVSQJBLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCC(C1CC1)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-ethoxyacetamide

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